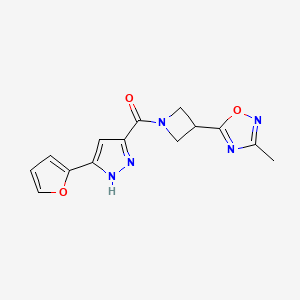

(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound "(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring three distinct structural motifs:

- A pyrazole ring substituted at the 3-position with a furan-2-yl group.

- An azetidine (4-membered nitrogen-containing ring) substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole.

- A methanone bridge linking the pyrazole and azetidine moieties.

Properties

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-3-yl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8-15-13(22-18-8)9-6-19(7-9)14(20)11-5-10(16-17-11)12-3-2-4-21-12/h2-5,9H,6-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMDQHKPFCQSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NNC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the furan ring: This step may involve the coupling of a furan derivative with the pyrazole ring through a palladium-catalyzed cross-coupling reaction.

Synthesis of the oxadiazole ring: This can be done by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under dehydrating conditions.

Formation of the azetidine ring: This step may involve the cyclization of an appropriate amine with a suitable electrophile.

Coupling of the different moieties: The final step involves the coupling of the furan-pyrazole and oxadiazole-azetidine intermediates through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan and pyrazole rings can be oxidized under suitable conditions to form corresponding oxidized products.

Reduction: The oxadiazole ring can be reduced to form the corresponding amine derivative.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the oxadiazole ring may yield the corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its diverse functional groups allow for interactions with various biological targets.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. For example, it may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts. Its multifunctional nature allows for a wide range of applications.

Mechanism of Action

The mechanism of action of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (Compound 1, )

- Structure : Features a dihydropyrazole core with a benzo[d][1,3]dioxole substituent and a furan-2-yl group.

- Synthesis: Synthesized via refluxing chalcone derivatives with hydrazine hydrate in ethanol .

- Properties : Melting point = 186°C; characterized by IR, NMR, and mass spectrometry.

Thiophene-Linked Pyrazole Derivatives (Compounds 7a and 7b, )

- Structure: Pyrazole linked to a 2,4-diaminothiophene moiety via a methanone bridge.

- Synthesis: Prepared using malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane and triethylamine .

Target Compound

- Key Differences :

- Replaces benzo[d][1,3]dioxole (Compound 1) or thiophene (Compounds 7a/b) with an azetidine-oxadiazole system.

- Incorporates a fully aromatic pyrazole (vs. dihydropyrazole in Compound 1).

Structural and Functional Implications

Key Observations :

- The azetidine-oxadiazole system in the target compound may enhance metabolic stability compared to Compound 1’s benzo-dioxole, which is prone to oxidative metabolism.

- The fully aromatic pyrazole core could improve π-π stacking interactions with biological targets relative to dihydropyrazole derivatives.

Biological Activity

The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of the compound are attributed to the presence of the pyrazole and oxadiazole moieties, which are known for their diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A study reported that derivatives of pyrazoles exhibited IC50 values ranging from 0.5 to 10 µM against MCF-7 breast cancer cells, indicating promising anticancer activity . The structure–activity relationship (SAR) analysis suggests that substituents on the pyrazole ring significantly influence potency.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against both Gram-positive and Gram-negative bacteria. Preliminary screening indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging between 7.55 µM and 15 µM against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 7.55 |

| Escherichia coli | 8.25 |

| Klebsiella pneumoniae | 10.00 |

| Enterococcus faecalis | 9.50 |

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been noted for their anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The compound's ability to reduce inflammation was assessed using in vitro models where it demonstrated a significant decrease in TNF-alpha levels .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays, where it showed effective free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Data

| Compound | IC50 (µM) |

|---|---|

| Tested Compound | 12.5 |

| Ascorbic Acid | 10.0 |

Case Studies

- Study on Anticancer Effects : A recent publication detailed the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest, against various cancer cell lines. The study found that modifications on the pyrazole ring led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

- Antimicrobial Assessment : Another study focused on assessing the antimicrobial efficacy of oxadiazole-containing compounds similar to our target compound. Results indicated that specific substitutions significantly improved activity against resistant bacterial strains, showcasing the potential for developing new antibiotics from these scaffolds .

Q & A

Basic: What synthetic routes are most effective for constructing the azetidine-oxadiazole moiety, and what reaction conditions minimize side product formation?

Answer:

The azetidine-oxadiazole moiety can be synthesized via cyclization reactions using carbodiimide coupling agents or through [3+2] cycloaddition of nitrile oxides with azetidine precursors. Key considerations include:

- Temperature control : Reactions performed at 0–5°C reduce undesired polymerization of nitrile oxides .

- Catalyst selection : Triethylamine or DMAP improves oxadiazole ring formation efficiency .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the azetidine-oxadiazole intermediate .

Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Answer:

Discrepancies often arise due to metabolic instability or off-target interactions. Methodological strategies include:

- Metabolite profiling : Use LC-MS to identify degradation products in plasma .

- Pharmacokinetic studies : Compare bioavailability via intravenous vs. oral administration to assess first-pass metabolism .

- Target engagement assays : Employ CRISPR-engineered cell lines to validate specificity for the intended target .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?

Answer:

- NMR spectroscopy : H and C NMR can confirm substituent positions on the pyrazole and oxadiazole rings. Aromatic protons in furan-2-yl appear as doublets at δ 6.3–7.1 ppm .

- X-ray crystallography : Resolves spatial arrangement of the azetidine ring and confirms dihedral angles between heterocycles (e.g., 12.7° between pyrazole and oxadiazole planes) .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 369.1321) .

Advanced: How can SAR studies elucidate the role of the furan-2-yl substituent in the compound’s mechanism?

Answer:

- Analog synthesis : Replace furan-2-yl with thiophene or pyrrole to assess π-π stacking contributions .

- Docking simulations : Use AutoDock Vina to compare binding poses of analogs with target proteins (e.g., COX-2) .

- Biological assays : Measure IC50 shifts in enzyme inhibition to correlate substituent electronegativity with activity .

Basic: What purification methods are optimal for isolating the compound from complex reaction mixtures?

Answer:

- Solvent extraction : Use dichloromethane/water to remove unreacted azetidine precursors .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA resolve oxadiazole-related impurities .

Advanced: What computational approaches predict the compound’s binding affinity with target enzymes?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to determine electrostatic potential maps for hydrogen-bonding sites .

- Molecular dynamics : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2.0 Å) .

- Free energy perturbation : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.